Cas no 19658-77-6 (1-Iodoisoquinoline)
1-Iodoisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-Iodoisoquinoline
- NULL
- 1-Iodoisochinolin
- 1-iodoisoquiniline
- 1-iodo-isoquinoline
- 1-iodoisoquinolone
- 2-iodoisoquinoline
- iodoisoquinoline
- isoquinoline,1-iodo
- AC-907/25004875
- 1-Iodoisoquinoline, 97%
- I0750
- DA-29296
- AB05244
- SCHEMBL271827
- MFCD00234494
- CS-0171441
- DTXCID10299903
- DTXSID80348831
- J-012706
- 19658-77-6
- AKOS022172092
- AS-37922
- isoquinoline, 1-iodo-
- SY052961
-
- MDL: MFCD00234494
- Inchi: 1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
- InChI Key: FDDBUIWRNBGXHB-UHFFFAOYSA-N
- SMILES: IC1C2C=CC=CC=2C=CN=1
Computed Properties
- Exact Mass: 254.95400
- Monoisotopic Mass: 254.95450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Melting Point: 73.0 to 77.0 deg-C
- PSA: 12.89000
- LogP: 2.83940
1-Iodoisoquinoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
1-Iodoisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Iodoisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0750-25G |
1-Iodoisoquinoline |
19658-77-6 | >98.0%(GC)(T) | 25g |
¥3595.00 | 2023-09-07 | |
| AstaTech | 62768-1/G |
1-IODOISOQUINOLINE |
19658-77-6 | 97% | 1g |
$54 | 2023-09-16 | |
| AstaTech | 62768-5/G |
1-IODOISOQUINOLINE |
19658-77-6 | 97% | 5g |
$147 | 2023-09-16 | |
| AstaTech | 62768-25/G |
1-IODOISOQUINOLINE |
19658-77-6 | 97% | 25g |
$573 | 2023-09-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157443-1g |
1-Iodoisoquinoline |
19658-77-6 | 96% | 1g |
¥351.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157443-25G |
1-Iodoisoquinoline |
19658-77-6 | 96% | 25g |
¥3832.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157443-5G |
1-Iodoisoquinoline |
19658-77-6 | 96% | 5g |
¥958.90 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 720879-1G |
1-Iodoisoquinoline |
19658-77-6 | 97% | 1G |
¥848.66 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I862078-1g |
1-Iodoisoquinoline |
19658-77-6 | ≥98%(GC)(T) | 1g |
516.00 | 2021-05-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD258760-250mg |
1-Iodoisoquinoline |
19658-77-6 | 98% | 250mg |
¥208.0 | 2022-03-01 |
1-Iodoisoquinoline Suppliers
1-Iodoisoquinoline Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 1-Iodoisoquinoline
Recent Advances in the Application of 1-Iodoisoquinoline (CAS: 19658-77-6) in Chemical Biology and Pharmaceutical Research
1-Iodoisoquinoline (CAS: 19658-77-6) has emerged as a versatile building block in modern chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its iodine substituent at the 1-position, has garnered significant attention due to its unique reactivity profile and potential applications in drug discovery. Recent studies have highlighted its utility in palladium-catalyzed cross-coupling reactions, serving as a key intermediate for the synthesis of complex bioactive molecules. The compound's structural features make it particularly valuable for the development of kinase inhibitors and other targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 1-Iodoisoquinoline derivatives as selective inhibitors of protein kinases involved in cancer pathways. Researchers utilized the iodine moiety for efficient functionalization through Buchwald-Hartwig amination, enabling rapid generation of diverse compound libraries. The resulting molecules showed promising in vitro activity against multiple cancer cell lines, with IC50 values in the low micromolar range. This work underscores the compound's potential as a scaffold for anticancer drug development.
In the field of radiopharmaceuticals, 1-Iodoisoquinoline has shown remarkable potential as a precursor for radioiodinated compounds. A recent breakthrough reported in Nuclear Medicine and Biology (2024) described a novel method for direct radioiodination of the isoquinoline core, yielding compounds with excellent stability and target specificity for neuroimaging applications. The researchers achieved high radiochemical yields (>85%) under mild conditions, making this approach particularly attractive for clinical translation.
From a synthetic chemistry perspective, several innovative methodologies have been developed to access 1-Iodoisoquinoline derivatives. A 2024 Advanced Synthesis & Catalysis publication introduced a metal-free, photocatalytic approach for the regioselective iodination of isoquinolines, offering improved sustainability compared to traditional methods. This green chemistry approach maintains high yields while reducing environmental impact, addressing growing concerns about sustainable pharmaceutical manufacturing.
The pharmacological profile of 1-Iodoisoquinoline derivatives continues to expand, with recent investigations revealing unexpected activity against infectious diseases. A Nature Communications paper (2023) reported potent anti-malarial activity of certain derivatives, particularly against drug-resistant Plasmodium falciparum strains. The compounds demonstrated dual action, inhibiting both parasite growth and transmission, suggesting potential as next-generation antimalarials.
Looking forward, the unique properties of 1-Iodoisoquinoline position it as a valuable tool for chemical biology and drug discovery. Ongoing research is exploring its application in PROTAC (proteolysis targeting chimera) development, where its ability to form stable interactions with target proteins is particularly advantageous. As synthetic methodologies continue to evolve and biological investigations deepen, this compound class is expected to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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